四氟硼酸N-苄基-2,4,6-三苯基吡啶鎓

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

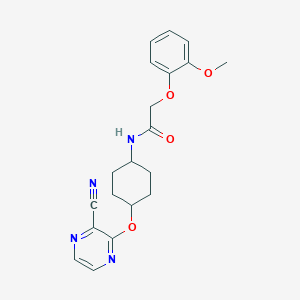

N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate is a chemical compound that is part of a broader class of pyridinium salts. These compounds are known for their interesting chemical properties and potential applications in various fields of chemistry. The pyridinium core is a six-membered ring containing one nitrogen atom, and in this case, it is substituted with benzyl and phenyl groups, which can significantly influence its reactivity and physical properties.

Synthesis Analysis

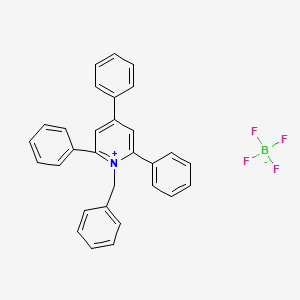

The synthesis of related pyridinium compounds often involves the use of triphenylcarbenium tetrafluoroborate as a key reagent. For instance, the synthesis of fluorine-containing pyrrolizidines is promoted by triphenylcarbenium tetrafluoroborate, which acts efficiently and stereoselectively . Similarly, benzisoxazolo[2,3-a]pyridinium tetrafluoroborates are prepared from pyridine N-oxides through a series of reactions including palladium-catalyzed direct arylation, hydrolysis, diazotization, and intramolecular displacement . These methods highlight the versatility of pyridinium salts and their derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of pyridinium compounds can be quite complex due to the presence of multiple phenyl rings. For example, the crystal structures of related compounds such as 2,4,4,6-tetraphenyl-1,4-dihydropyridine and 4-benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine have been determined using X-ray crystallography . These structures reveal the conformation of the pyridine ring and the orientation of the phenyl groups, which can range from flat twisted to boat conformations. Such structural details are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Pyridinium salts are involved in a variety of chemical reactions. For instance, they can participate in carbofluorination reactions to produce fluorinated pyrrolizidines . They can also react with methyl(ene) ketones in the presence of piperidine acetate to yield substituted benzophenones . These reactions demonstrate the reactivity of pyridinium salts and their utility in synthesizing complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium salts are influenced by their molecular structure. For example, the presence of fluorine atoms or aromatic rings can affect the compound's solubility, thermal stability, and electronic properties. Polyimides derived from pyridine-containing monomers exhibit good solubility, thermal stability, and mechanical properties, which are important for material science applications . The dielectric constants of these materials are also noteworthy, as they can impact their use in electronic devices.

科学研究应用

合成和转化

四氟硼酸N-苄基-2,4,6-三苯基吡啶鎓已用于伯烷基和苄基氟化物的合成。该化合物热解时,生成相应的烷基和苄基氟化物,提供了一种将伯胺转化为氟化物的方法 (Katritzky, Chermprapai, & Patel, 1981)。此外,人们还探索了将其转化为溴化物和氯化物的可能性,为从伯胺合成这些化合物提供了一条便捷的合成途径 (Katritzky, Gruntz, Ikizler, Kenny, & Leddy, 1979)。

化学反应和性质

该化合物在亲核取代和杂环作为离去基团的研究中也具有重要意义。人们已经研究了某些吡啶鎓盐(包括四氟硼酸N-苄基-2,4,6-三苯基吡啶鎓)在溶液中的聚集行为,从而深入了解了非理想行为和聚集机制的本质 (Dega-Szafran, Szafran, & Katritzky, 1985)。此外,人们还研究了它在光反应中的作用,特别是在光化学变色和光重排中的作用,这有助于理解二氢吡啶的光化学过程 (Shibuya, Nabeshima, Nagano, & Maeda, 1988)。

分子结构和合成技术

已经确定了相关化合物(例如 2,4,4,6-四苯基-1,4-二氢吡啶和 4-苄基-1-甲基-2,4,6-三苯基-1,4-二氢吡啶)的晶体和分子结构,阐明了类似吡啶鎓化合物的结构方面 (Iwasaki, Watanabe, & Maeda, 1987)。此外,人们已经报道了通过电氧化 C-H 官能化合成苄基吡啶鎓盐的创新策略,为合成这些化合物提供了替代方法 (Motsch & Wengryniuk, 2022)。

在聚合物科学和有机化学中的应用

对聚合物和有机化合物的研究也纳入了四氟硼酸N-苄基-2,4,6-三苯基吡啶鎓。例如,人们已经合成并表征了其衍生物的机械致变色和聚集诱导发射特性,在包括材料科学和传感器技术在内的各个领域具有潜在应用 (Weng, Si, Zhou, Zuo, Shi, & Duan, 2018)。

作用机制

Target of Action

N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate is a complex organic compound that primarily targets transcriptional activity in various organisms . It is used to isolate regulatory genes and identify the specific genes that regulate the expression of other genes .

Mode of Action

It is known to interact with its targets by regulating transcriptional activity . This interaction results in changes in gene expression, which can have significant effects on the organism’s biological processes .

Biochemical Pathways

N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate affects the biochemical pathways related to gene expression and regulation . By targeting transcriptional activity, it can influence the downstream effects of these pathways, potentially leading to changes in the organism’s phenotype .

Pharmacokinetics

Like many organic compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate’s action are largely dependent on the specific genes it regulates . By influencing gene expression, it can cause a wide range of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate . Factors such as temperature, pH, and the presence of other chemicals can affect its solubility and stability, thereby influencing its bioavailability and effectiveness .

未来方向

N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate is a promising molecule for future research due to its ability to regulate transcriptional activity . It can be used to isolate regulatory genes from different organisms and identify the specific genes that regulate the expression of other genes . This opens up new opportunities for the study of gene regulation and the development of new therapeutic strategies.

属性

IUPAC Name |

1-benzyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N.BF4/c1-5-13-24(14-6-1)23-31-29(26-17-9-3-10-18-26)21-28(25-15-7-2-8-16-25)22-30(31)27-19-11-4-12-20-27;2-1(3,4)5/h1-22H,23H2;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFQDUCESBXLGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24BF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzyl-7-(4-ethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2550852.png)

![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2550855.png)

![(Z)-methyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2550858.png)

![N-[(furan-2-yl)methyl]-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2550859.png)

![5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2550863.png)

![3-{2-[(4-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2550865.png)

![5-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B2550866.png)

![Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2550874.png)